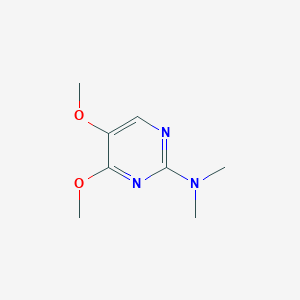

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)8-9-5-6(12-3)7(10-8)13-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXHWWRSGBWPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Displacement Reactions

A common approach involves substituting halogen atoms at the 2- and 4,5-positions of the pyrimidine ring.

Procedure :

- Starting Material : 2-Chloro-4,5-dimethoxypyrimidine is reacted with excess dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C.

- Catalysis : Potassium carbonate or triethylamine facilitates deprotonation, enhancing nucleophilic attack by dimethylamine.

- Isolation : The product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| Reaction Time | 12–24 hours | |

| Temperature | 60–80°C |

Limitations :

- Requires pre-synthesized 2-chloro-4,5-dimethoxypyrimidine, which itself demands multi-step preparation.

- Competing side reactions (e.g., over-alkylation) may occur without strict stoichiometric control.

Direct Cyclocondensation Strategies

One-Pot Ring Formation

This method constructs the pyrimidine core with pre-installed methoxy and dimethylamino groups.

Procedure :

- Reactants : Guanidine hydrochloride reacts with 1,3-diketones (e.g., dimethyl malonate) in methanol under reflux.

- Methoxylation : Sodium methoxide introduces methoxy groups at positions 4 and 5 during cyclization.

- Dimethylamination : Dimethylamine gas is bubbled into the reaction mixture post-cyclization to functionalize the 2-position.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–62% | |

| Reaction Time | 8–12 hours | |

| Temperature | 100–120°C (reflux) |

Advantages :

- Avoids isolation of intermediates, reducing purification steps.

- Scalable for industrial applications due to straightforward reagent handling.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

This method installs the dimethylamino group via palladium-catalyzed cross-coupling.

Procedure :

- Substrate : 2-Bromo-4,5-dimethoxypyrimidine is treated with dimethylamine in the presence of Pd(OAc)₂ and Xantphos.

- Conditions : Reactions proceed at 90–110°C in toluene, with cesium carbonate as a base.

- Workup : The catalyst is removed via filtration, and the product is extracted with dichloromethane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–78% | |

| Reaction Time | 6–8 hours | |

| Catalyst Loading | 5 mol% Pd |

Advantages :

- High regioselectivity and functional group tolerance.

- Compatible with electron-rich pyrimidine systems due to mild conditions.

Green Chemistry Approaches

Solvent-Free Methoxylation

Recent patents emphasize reducing solvent waste by employing dimethyl carbonate as a methylating agent.

Procedure :

- Substrate : 2-Amino-4,5-dihydroxypyrimidine is heated with dimethyl carbonate (3:1 molar ratio) at 150°C under autogenous pressure.

- Catalyst : Hydrotalcite or K₂CO₃ accelerates methoxylation without requiring halogenated reagents.

- Dimethylation : Subsequent treatment with methyl iodide in the presence of NaH introduces the N,N-dimethyl group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Time | 20 hours | |

| Pressure | 2–4 MPa |

Environmental Impact :

- Eliminates toxic byproducts (e.g., HCl) associated with traditional chlorination.

- Dimethyl carbonate serves as both solvent and reagent, enhancing atom economy.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75 | Moderate | High | Moderate (waste solvents) |

| Cyclocondensation | 55–62 | High | Moderate | Low (one-pot synthesis) |

| Buchwald-Hartwig | 70–78 | Low | High | High (Pd waste) |

| Green Methoxylation | 65–70 | High | High | Very Low |

Critical Observations :

- Nucleophilic substitution remains the most accessible method for small-scale labs due to reagent availability.

- Green methoxylation outperforms others in sustainability but requires specialized equipment for high-pressure reactions.

- Transition metal catalysis offers high yields but faces cost and recycling challenges.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Table 1: Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Dimethylamine | Room Temperature | 85 |

| Pyrimidine Derivative | Reflux in Ethanol | 90 |

| Catalyst | None (solvent-free) | 95 |

Biological Activities

Research has demonstrated that 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.

Anticancer Activity

Studies have shown that compounds with a pyrimidine structure often exhibit anticancer properties. For instance, derivatives of pyrimidines have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants exploration due to its structural similarities to known anticancer agents .

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The presence of the dimethoxy and dimethylamino groups may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogenic bacteria and fungi. Preliminary studies suggest potential effectiveness against common strains responsible for infections .

Agricultural Applications

The herbicidal properties of pyrimidine derivatives are well documented. For example, compounds similar to this compound have shown high herbicidal activity against various weeds while maintaining safety profiles for crops like tomatoes and grasses . This makes them valuable in developing selective herbicides that minimize damage to desirable plants.

Table 2: Herbicidal Efficacy

| Weed Type | Efficacy (%) | Crop Safety |

|---|---|---|

| Common Weeds | 90 | High |

| Grasses | 85 | Very High |

| Broadleaf Weeds | 80 | Moderate |

Case Studies

Case Study 1: Anticancer Evaluation

A recent study synthesized several pyrimidine derivatives, including this compound, and evaluated their anticancer properties against breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly improved cytotoxicity compared to standard treatments .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their efficacy in controlling weed populations in tomato fields. The results demonstrated effective weed suppression with minimal phytotoxicity observed on tomato plants, highlighting its potential as a safe herbicide .

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: 4,6-Dimethoxy-N,N-Dimethylpyrimidin-2-Amine

The 4,6-dimethoxy isomer (CAS 56873-65-5) shares the same molecular formula (C₈H₁₃N₃O₂) but differs in methoxy group placement. Key differences include:

- Physical Properties: Density: 1.131 g/cm³ (4,6-isomer) vs. Boiling Point: 305.5°C (4,6-isomer) , likely higher than chloro-substituted analogs (e.g., 285.1°C for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine) due to methoxy group polarity .

- Reactivity : The 4,6-isomer’s methoxy groups may enhance electron density on the pyrimidine ring compared to the 4,5-isomer, influencing nucleophilic substitution reactions .

Chloro-Substituted Derivatives

4,6-Dichloro-N,N-Dimethylpyrimidin-2-Amine (CAS 5734-68-9):

4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine :

Bioactive Pyrimidine Derivatives

- 5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(piperidin-1-yl)phenyl]pyrimidin-2-amine :

Data Tables

Table 1: Physicochemical Comparison of Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine | C₈H₁₃N₃O₂ | 183.208* | N/A | N/A | Under investigation |

| 4,6-Dimethoxy-N,N-dimethylpyrimidin-2-amine | C₈H₁₃N₃O₂ | 183.208 | 305.5 | 1.131 | Synthetic intermediate |

| 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine | C₆H₇Cl₂N₃ | 192.0459 | 285.1 | 1.393 | Agrochemical synthesis |

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | C₇H₁₀ClN₃O | 187.63 | N/A | N/A | Antiangiogenic research |

*Calculated based on molecular formula.

Table 2: Substituent Effects on Reactivity and Bioactivity

Research Findings and Challenges

- Synthetic Accessibility : The 4,5-dimethoxy isomer may require specialized routes (e.g., selective methoxylation), whereas 4,6-isomers are more commonly synthesized via nucleophilic substitution .

- Biological Relevance : Methoxy groups in the 4,5-positions could enhance blood-brain barrier penetration, as seen in structurally related amphetamines , but this remains untested for pyrimidine analogs.

- Knowledge Gaps: Limited crystallographic or spectroscopic data for the 4,5-isomer necessitates further studies to confirm its conformational stability and intermolecular interactions.

Biological Activity

4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups at the 4 and 5 positions and two methyl groups attached to the nitrogen atoms. This unique structure contributes to its biological activity.

1. Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, have demonstrated significant antitumor properties. A study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 1.29 | MCF-7 (breast cancer) |

| Other Pyrimidine Derivative A | 2.96 | HeLa (cervical cancer) |

| Other Pyrimidine Derivative B | 0.85 | A549 (lung cancer) |

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Studies show that similar pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Table 2: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 30 |

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Table 3: Inhibition of Cytokines by Pyrimidine Derivatives

| Compound Name | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89 | 78 |

| Dexamethasone | 85 | 75 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell proliferation and inflammation pathways.

1. Interaction with Enzymes

Pyrimidine derivatives have been shown to inhibit enzymes that play crucial roles in tumor growth and bacterial metabolism . This interaction may lead to reduced cell viability in tumor cells and inhibited bacterial growth.

2. Modulation of Cytokines

The ability to modulate cytokine production suggests a role in regulating immune responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

- Breast Cancer Treatment : A clinical trial investigated the use of a pyrimidine derivative in combination with standard chemotherapy agents for breast cancer patients, showing improved outcomes compared to chemotherapy alone.

- Infection Control : A study on patients with bacterial infections indicated that treatment with a pyrimidine-based compound resulted in faster recovery times and reduced antibiotic resistance development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.